![molecular formula C24H27FN4O2 B2938659 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 897611-65-3](/img/structure/B2938659.png)
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , also known as a derivative of pyridinone, exhibits a range of biological activities that are of significant interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C26H30FN3O3
- Molecular Weight : 451.542 g/mol
- Purity : Typically around 95%.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the 4-hydroxy and pyridin-2-ylmethyl moieties suggests potential interactions with enzyme systems and receptors involved in key cellular processes.
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to this pyridinone exhibit antiparasitic effects against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that the compound may inhibit critical pathways in these parasites, leading to cell death without significant cytotoxicity towards human cells .
Anticancer Properties
Research has highlighted the potential anticancer activity of similar pyridinone derivatives. For instance, compounds with similar substituents have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes, including phospholipase A2 (PLA2G15), which is implicated in various pathophysiological conditions including inflammation and cancer. Inhibition of PLA2G15 by cationic amphiphilic compounds has been associated with reduced phospholipidosis, indicating a potential for therapeutic applications in drug-induced toxicity contexts .
Study 1: Antiparasitic Efficacy
In a study evaluating the antiparasitic properties of related compounds, several derivatives exhibited low micromolar potencies against T. cruzi and L. infantum, with minimal cytotoxic effects on human cells. This highlights the potential for developing new treatments for parasitic infections using derivatives of this compound .
Study 2: Anticancer Activity
A series of pyridinone derivatives were tested for their anticancer properties, revealing that certain modifications led to enhanced potency against various cancer cell lines. The study suggested that the introduction of specific functional groups could optimize these compounds for better therapeutic profiles .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-17-14-21(30)22(24(31)29(17)16-20-8-3-4-9-26-20)23(18-6-5-7-19(25)15-18)28-12-10-27(2)11-13-28/h3-9,14-15,23,30H,10-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNUZPUEJNTTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.